CID 24191595

説明

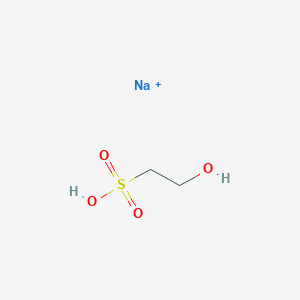

Structure

2D Structure

3D Structure of Parent

特性

CAS番号 |

1562-00-1 |

|---|---|

分子式 |

C2H6NaO4S |

分子量 |

149.12 g/mol |

IUPAC名 |

sodium 2-hydroxyethanesulfonate |

InChI |

InChI=1S/C2H6O4S.Na/c3-1-2-7(4,5)6;/h3H,1-2H2,(H,4,5,6); |

InChIキー |

GTDMIKVRZPGMFX-UHFFFAOYSA-N |

異性体SMILES |

C(CS(=O)(=O)[O-])O.[Na+] |

正規SMILES |

C(CS(=O)(=O)O)O.[Na] |

他のCAS番号 |

1562-00-1 |

物理的記述 |

Liquid White crystalline powder; [MSDSonline] |

関連するCAS |

107-36-8 (Parent) |

同義語 |

Acid, Hydroxyethylsulfonic Acid, Isethionic Hydroxyethylsulfonic Acid Isethionate, Sodium Isethionic Acid Isethionic Acid Monoammonium Salt Isethionic Acid Monopotassium Salt Isethionic Acid Monosodium Salt Sodium Isethionate |

製品の起源 |

United States |

Synthetic Methodologies and Process Optimization for Sodium Isethionate and Its Esters

Synthesis of Sodium Isethionate Precursors

The initial step in producing sodium isethionate-based surfactants is the synthesis of sodium isethionate itself. There are two primary historical and industrial routes for its production.

Ethylene (B1197577) Oxide and Sodium Bisulfite Reaction Pathways

The most common and commercially viable method for the industrial production of sodium isethionate is the reaction of ethylene oxide with an aqueous solution of sodium bisulfite. fishersci.befishersci.atlipidmaps.orgwikipedia.org This process is favored for its high efficiency and yield.

The synthesis typically involves introducing ethylene oxide into a sodium bisulfite solution. fishersci.at The reaction is generally conducted at a controlled temperature, often around 40°C. wikipedia.orgguidetopharmacology.org To enhance the reaction rate and efficiency, a catalyst, such as Sn-beta, may be employed. wikipedia.orgguidetopharmacology.org The reaction is allowed to proceed for a specific duration, for instance, 30 minutes, after which the mixture is diluted with purified water to achieve the desired concentration. wikipedia.org This method is known for its high yields, which can reach up to 99.7%, making it a highly efficient industrial process. wikipedia.orgguidetopharmacology.org Samples produced via this route may contain residual sodium sulfite (B76179) or sodium bisulfite, which can result in the aqueous solution having a mildly alkaline pH. fishersci.at

Alternative Synthetic Routes from Ethanol (B145695) and Sulfur Trioxide

An older, alternative method for synthesizing the precursor to sodium isethionate involves the reaction of ethanol with sulfur trioxide. lipidmaps.orgwikipedia.org This route was first reported by Heinrich Gustav Magnus in 1833. wikipedia.orgfishersci.ca The process involves treating ethanol with sulfur trioxide, which results in the formation of ethionic acid as an intermediate. fishersci.ca This intermediate is then treated with aqueous sodium hydroxide (B78521) to yield the desired sulfonate product. fishersci.ca

However, this method has been largely superseded by the more direct and efficient ethylene oxide and sodium bisulfite pathway for large-scale industrial production. wikipedia.orgfishersci.cawikipedia.org

| Feature | Ethylene Oxide & Sodium Bisulfite Route | Ethanol & Sulfur Trioxide Route |

|---|---|---|

| Primary Reactants | Ethylene Oxide, Sodium Bisulfite fishersci.befishersci.at | Ethanol, Sulfur Trioxide lipidmaps.orgwikipedia.org |

| Key Intermediate | Direct formation | Ethionic Acid fishersci.ca |

| Typical Reaction Temperature | ~40°C wikipedia.orgguidetopharmacology.org | Initial cooling to 0°C, then raised to 50°C fishersci.ca |

| Reported Yield | Up to 99.7% wikipedia.orgguidetopharmacology.org | ~80% (for sodium ethylenesulfonate) fishersci.ca |

| Industrial Viability | Most common and commercially viable method wikipedia.org | Largely replaced by more advanced methods wikipedia.orgfishersci.ca |

Esterification of Sodium Isethionate with Carboxylic Acids

The second major stage is the esterification of the synthesized sodium isethionate with various long-chain carboxylic acids (fatty acids) to produce acyl isethionates. wikipedia.org These esters are the active surfactant compounds, such as sodium lauroyl isethionate or sodium cocoyl isethionate. The carboxylic acids are typically derived from the hydrolysis of vegetable oils like coconut or palm oil. wikipedia.orgwikipedia.org

Direct Esterification Processes

Direct esterification involves reacting sodium isethionate directly with a carboxylic acid. fishersci.ca To drive the reaction forward, an excess of the carboxylic acid is often used. nih.gov This process can be carried out with or without the aid of solvents and catalysts, with each approach having distinct process characteristics.

Recent process-focused research has demonstrated the viability of synthesizing sodium isethionate esters without the use of solvents or catalysts. fishersci.canih.gov For instance, sodium lauroyl isethionate (SLI), a primary component of sodium cocoyl isethionate, has been successfully synthesized through a single-step esterification of lauric acid and sodium isethionate under such conditions. fishersci.canih.gov

To increase reaction rates and achieve high conversion at lower temperatures, various catalytic systems can be employed for the direct esterification of sodium isethionate. fishersci.ca

Common catalysts include acidic catalysts like methanesulfonic acid or a mixture of zinc oxide (ZnO) and an organic sulfonic acid. wikipedia.orgwikipedia.orgfishersci.ca The use of a zinc oxide and organic sulfonic acid mixture has been shown to be effective at temperatures between 200°C and 225°C. fishersci.cascribd.com This is a reduction from the 220-245°C temperatures often required in other processes. fishersci.ca Industrial processes may also utilize zinc oxide as a catalyst at approximately 200°C to produce sodium cocoyl isethionate from a mixture of coconut fatty acids and sodium isethionate. nih.gov

| Feature | Solvent-Free & Catalyst-Free | Catalyzed Systems |

|---|---|---|

| Key Advantage | Improved process efficiency, safety, and environmental profile fishersci.ca | Faster reaction rates at reduced temperatures fishersci.ca |

| Typical Catalysts | None | Zinc Oxide, Methanesulfonic Acid, or a mixture of ZnO and an organic sulfonic acid wikipedia.orgnih.govfishersci.ca |

| Reaction Temperature | Can be higher without catalyst, but optimized via vacuum distillation nih.gov | ~200-225°C fishersci.cascribd.com |

| Process Complexity | Fewer reaction steps, increased atom economy fishersci.ca | Requires catalyst addition and potentially removal steps. |

| Example Product | High-purity Sodium Lauroyl Isethionate (SLI) fishersci.canih.gov | Sodium Cocoyl Isethionate (SCI) nih.gov |

Solvent-Free and Catalyst-Free Methodologies

Transesterification Approaches to Acyl Isethionates

Transesterification presents an alternative pathway for the synthesis of acyl isethionates. This method involves the reaction of a fatty acid ester, such as a fatty acid methyl ester, with sodium isethionate. One patented process describes the acylation of sodium isethionate with an isopropenyl fatty ester, reporting the potential for high-purity products with reaction times of 10-90 minutes at temperatures between 125-200°C. However, it is noted that reactions conducted at temperatures below 200°C may result in lower yields. googleapis.com

Another approach involves the direct alcoholysis of oils, such as castor oil or its methyl ester, to prepare the corresponding acyl isethionate. researchgate.net This method circumvents the need for isolating the fatty acid first. A significant challenge in transesterification reactions is the potential for the reverse reaction, which can be mitigated by removing the alcohol byproduct as it is formed. googleapis.com One patented method highlights a process that inhibits transesterification between the newly formed isethionate ester and fatty acids that may be added later in the process. google.com

Reaction Kinetics and Mechanistic Studies in Ester Formation

The formation of sodium acyl isethionates via direct esterification is a condensation reaction between a fatty acid and sodium isethionate. googleapis.com The reaction rate is influenced by several factors, including temperature, catalyst, and the removal of water, which is a byproduct of the reaction.

The kinetics of the thermal decomposition of sodium lauroyl isethionate (SLI) have been studied using isoconversional methods. whiterose.ac.uk These studies provide insights into the stability of the ester under manufacturing conditions. For instance, the esterification rate of SLI is reported to decrease significantly at temperatures below 230°C. acs.org This suggests a temperature-dependent reaction rate.

Mechanistically, the direct esterification process is often catalyzed. Zinc oxide is a commonly mentioned catalyst, sometimes in conjunction with an organic sulfonic acid. googleapis.com The reaction mechanism involves the protonation of the fatty acid carbonyl group, making it more susceptible to nucleophilic attack by the hydroxyl group of sodium isethionate. The use of excess fatty acid can shift the reaction equilibrium towards the formation of the sodium cocoyl isethionate product. epa.gov

A study on the thermal degradation of SLI utilized the Friedman isoconversional method to predict isothermal degradation rates. acs.org This kinetic analysis is crucial for optimizing reaction times and temperatures to maximize yield while minimizing degradation. whiterose.ac.uk

Purification Strategies and Efficiency Enhancement

Recrystallization Techniques for High Purity Isolation

Recrystallization is a primary method for purifying sodium isethionate and its esters to achieve high levels of purity. whiterose.ac.ukpraxilabs.com The principle of recrystallization relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. praxilabs.com

For sodium lauroyl isethionate (SLI), repeated recrystallization in methanol (B129727) has been shown to achieve a purity of 98%. whiterose.ac.ukresearchgate.net The process involves dissolving the crude SLI in methanol at an elevated temperature (e.g., 60°C), followed by controlled cooling to induce crystallization. whiterose.ac.uk The purified crystals are then isolated via filtration. whiterose.ac.uk A study demonstrated that three successive cooling crystallizations in methanol increased the purity of SLI by 15%, after which further cycles did not yield significant improvement. whiterose.ac.uk

The choice of solvent is critical for effective recrystallization. The ideal solvent should dissolve the compound to be purified at a high temperature but have low solubility for it at a low temperature, while impurities should either be highly soluble or insoluble at all temperatures. praxilabs.com

Impurity Profiling and Control in Synthesis

Common impurities in the synthesis of sodium isethionate and its esters include unreacted starting materials like fatty acids and sodium isethionate, as well as byproducts from side reactions. epa.govwhiterose.ac.uk For instance, in the direct esterification process for sodium cocoyl isethionate, residual coconut fatty acids and sodium isethionate are typical impurities. epa.gov The synthesis of sodium isethionate from ethylene oxide and sodium bisulfite can result in residual sulfite and bisulfite impurities. google.com

Impurity levels can be quantified using various analytical techniques. For example, the presence of impurities in sodium lauroyl isethionate (SLI) has been identified using thermogravimetric analysis (TGA), which showed mass loss corresponding to impurities between 150 and 230°C. whiterose.ac.uk Iterative recrystallization is a key strategy for controlling and minimizing these impurities.

In some cases, specific treatments are employed to remove problematic impurities. For example, to eliminate odor-causing impurities in sodium isethionate, which may persist even after the removal of sulfites and bisulfites, treatment with an oxidizing agent like potassium monopersulfate or sodium hypochlorite (B82951) has been patented. google.com The control of impurities is crucial as they can affect the final product's performance, appearance, and odor. acs.orgwhiterose.ac.uk

Process Engineering Considerations in Industrial Scale Synthesis

Thermal Stability and Degradation Pathways during Manufacturing

The thermal stability of sodium isethionate and its esters is a critical factor in their industrial-scale synthesis, as manufacturing processes often involve elevated temperatures. acs.orgresearchgate.net Patent literature indicates that molten isethionate reaction mixtures are susceptible to thermal degradation at temperatures exceeding 220°C, which can negatively impact the product's appearance, odor, and surfactant activity. acs.orgwhiterose.ac.uk

Thermogravimetric analysis (TGA) of purified sodium lauroyl isethionate (SLI) has shown decomposition onsets of 330°C. whiterose.ac.ukresearchgate.netacs.org However, degradation can occur at lower temperatures over prolonged periods. One study found that the thermal degradation of SLI is significantly higher in the presence of air compared to an inert nitrogen atmosphere, with degradation levels being 28 times higher in air over 5 hours at 240°C. whiterose.ac.ukacs.orgresearchgate.netwhiterose.ac.uk This highlights the recommendation for conducting the synthesis under inert conditions to minimize degradation. acs.org

Predictive models based on isoconversional kinetics suggest that while the esterification rate for SLI drops below 230°C, manufacturing temperatures could potentially be raised to 250°C under inert conditions before significant degradation occurs over typical synthesis timescales. whiterose.ac.ukacs.org

Kinetic Modeling of Thermal Decomposition

The manufacturing of sodium isethionate esters, such as sodium lauroyl isethionate (SLI), often requires elevated temperatures, which can lead to thermal degradation, impacting product efficiency, color, and odor. whiterose.ac.ukresearchgate.net To understand and mitigate this, kinetic modeling is employed to predict degradation rates under various process conditions. whiterose.ac.ukacs.org Thermogravimetric analysis (TGA), combined with isoconversional kinetic methods like the Friedman model, is a primary technique for assessing thermal degradation in different environments, such as inert (N₂) and oxidative (air) atmospheres. whiterose.ac.ukacs.org

Research on SLI, a prominent ester of sodium isethionate, reveals a significant dependence of thermal stability on the processing atmosphere. acs.org The thermal degradation levels in air are substantially higher than in a nitrogen environment. whiterose.ac.ukresearchgate.netacs.org For instance, at 240°C, the degradation of SLI over 5 hours is 28 times greater in air than in nitrogen. whiterose.ac.ukresearchgate.netacs.org Isothermal degradation predictions, derived from these kinetic models, are crucial for determining optimal manufacturing parameters. acs.org

Studies simulating synthesis conditions (e.g., 240°C for 5 hours) showed a mass loss of 28.9% in air compared to just 1.1% in N₂. acs.org The degradation onset for SLI in an inert atmosphere is rate-dependent, ranging from 300°C at a slow heating rate (5°C/min) to 348°C at a faster rate (50°C/min). acs.org In air, the onset is lower, between 206°C and 222°C. acs.org These predictive models indicate that to keep degradation below 1 wt%, manufacturing should occur under inert conditions with maximum temperatures between 240°C and 250°C. whiterose.ac.ukacs.orgwhiterose.ac.uk Increasing the temperature to 260°C in N₂ results in a 530% increase in degradation compared to 240°C. acs.org This kinetic analysis allows for the optimization of reaction rates while minimizing decomposition. acs.orgwhiterose.ac.uk

Table 1: Predicted Isothermal Degradation of Sodium Lauroyl Isethionate (SLI) at 240°C Data derived from isoconversional kinetic modeling.

| Atmosphere | Duration (hours) | Predicted Mass Loss (wt %) |

|---|---|---|

| Nitrogen (N₂) | 5 | 1.1 acs.org |

Evolved Gas Analysis via Spectroscopic Techniques (e.g., TGA-FTIR)

To fully characterize the thermal decomposition process, it is essential to identify the gaseous byproducts. Evolved Gas Analysis (EGA), particularly using a combination of Thermogravimetric Analysis and Fourier Transform Infrared Spectroscopy (TGA-FTIR), provides real-time analysis of the gases released during heating. whiterose.ac.ukacs.orgmdpi.com This hyphenated technique allows for the identification of volatile products by their characteristic infrared absorption spectra as the sample's mass changes with temperature. acs.orgmt.com

In the analysis of sodium lauroyl isethionate (SLI), TGA-FTIR is used to monitor gaseous evolutions from 30°C to 550°C. acs.org The analysis identifies several key gases evolved during its degradation. whiterose.ac.ukresearchgate.netacs.org These include water (H₂O), carbon dioxide (CO₂), carbon disulfide (CS₂), and sulfur dioxide (SO₂). acs.orgacs.orgcapes.gov.br In addition to these inorganic gases, various organic species, identified by their alkyl and carbonyl functional groups, are also detected. whiterose.ac.ukresearchgate.netacs.org

The temperature-resolved data from TGA-FTIR analysis is critical for process safety and optimization. acs.org By understanding which gases evolve at specific temperatures, manufacturing processes can be designed to minimize the formation of undesirable or hazardous gases. whiterose.ac.ukacs.org For example, the maximum total absorbance of evolved gases from SLI was observed at 381°C in a nitrogen atmosphere and 369°C in air, indicating the temperatures of the most significant decomposition events. acs.org

Table 2: Gases Evolved During Thermal Decomposition of Sodium Lauroyl Isethionate (SLI) Identified by TGA-FTIR

| Evolved Gas | Chemical Formula |

|---|---|

| Water | H₂O whiterose.ac.ukresearchgate.netacs.org |

| Carbon Dioxide | CO₂ whiterose.ac.ukresearchgate.netacs.org |

| Carbon Disulfide | CS₂ whiterose.ac.ukresearchgate.netacs.org |

| Sulfur Dioxide | SO₂ whiterose.ac.ukresearchgate.netacs.org |

Process Efficiency and Throughput Optimization

Optimizing the synthesis of sodium isethionate and its esters is crucial for industrial-scale production. procurementresource.com Traditional synthesis of esters like sodium lauroyl isethionate (SLI) involved reaction temperatures exceeding 200°C for 4-6 hours. whiterose.ac.uk However, it was noted that temperatures above 220°C could lead to thermal degradation, which negatively affects product quality and efficiency. whiterose.ac.uk

A significant advancement in process efficiency is the development of a single-step, solvent-free, and catalyst-free synthesis for SLI. whiterose.ac.ukresearchgate.netfigshare.comacs.org This method, involving the direct esterification of lauric acid and sodium isethionate, improves process efficiency, safety, and throughput by eliminating steps and auxiliary materials. whiterose.ac.ukresearchgate.netfigshare.comacs.org This approach also features an increased atom economy and removes chlorinated species from the synthesis pathway. whiterose.ac.uk

Further optimization involves managing reaction conditions based on kinetic data. Predictive models show that reaction temperatures can be raised to 250°C under an inert atmosphere to increase the reaction rate without causing significant degradation over typical production timescales. whiterose.ac.uk The industrial production of sodium isethionate itself, primarily from the reaction of ethylene oxide and sodium bisulfite, can achieve yields up to 99.7% through careful control of temperature (approx. 40°C), catalyst addition, and reaction time (approx. 30 minutes). vulcanchem.com Purification of the final product is also key; for SLI, repeated recrystallization in methanol can yield a purity of 98%, which enhances its performance as a surfactant. whiterose.ac.ukresearchgate.netfigshare.com

Sustainable Synthesis Principles and Green Chemistry Initiatives

The production of sodium isethionate and its derivatives is increasingly guided by the principles of green and sustainable chemistry. credenceresearch.comsbr-int.com These compounds are recognized as biodegradable and eco-friendly alternatives to traditional petroleum-based surfactants. credenceresearch.comsbr-int.commarketresearch.com A key aspect of their sustainability is the use of renewable feedstocks, such as coconut oil, for the synthesis of esters like sodium cocoyl isethionate (SCI). credenceresearch.comfinicecleaning.com3vsigmausa.com

Green chemistry initiatives in the manufacturing process focus on several key areas:

High Atom Economy: The development of single-step synthesis routes, such as the direct esterification of lauric acid with sodium isethionate, maximizes the incorporation of raw materials into the final product, thus reducing waste. whiterose.ac.uk

Elimination of Hazardous Solvents and Catalysts: Modern synthesis methods for sodium isethionate esters are designed to be solvent-free and catalyst-free. whiterose.ac.ukresearchgate.netfigshare.comacs.org This enhances safety and reduces the environmental impact associated with volatile organic compounds and heavy metal catalysts. whiterose.ac.ukacs.org One patented method even utilizes the HCl produced during the reaction as a catalyst, aligning with green chemistry principles. google.com

Energy and Water Reduction: Manufacturers are focused on optimizing production efficiency to reduce the consumption of energy and water. credenceresearch.com

Biodegradability: Sodium isethionate and its esters are valued for being biodegradable, which minimizes their environmental footprint after use. sbr-int.commarketresearch.com

This industry-wide shift towards sustainability is driven by both consumer demand for "clean beauty" products and stricter environmental regulations. credenceresearch.commarketresearch.com By aligning with green chemistry principles, the production of sodium isethionate becomes more economically and environmentally viable for the future. credenceresearch.comsbr-int.com

Advanced Analytical and Characterization Techniques for Sodium Isethionate and Its Derivatives

Spectroscopic Analysis of Molecular Structure

Spectroscopic methods are fundamental in confirming the identity and structural features of isethionate compounds by examining the interaction of molecules with electromagnetic radiation.

Infrared (IR) spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a powerful tool for identifying the functional groups present in sodium isethionate and its acyl derivatives. cir-safety.orgcir-safety.org By measuring the absorption of infrared radiation at various wavenumbers, a unique spectral fingerprint of the molecule is obtained.

In the analysis of sodium lauroyl isethionate (SLI), a model isethionate ester surfactant, FTIR is used to confirm the synthesis and purity of the compound. amazonaws.comwhiterose.ac.uk The spectrum of purified SLI shows characteristic peaks that confirm its molecular structure. For instance, the disappearance of the broad O-H stretch from the precursor, sodium isethionate, indicates the completion of the esterification reaction. amazonaws.comgoogle.com H/D exchange experiments on sodium isethionate show a decrease in the O-H stretching band around 3400 cm⁻¹ and the appearance of an O-D stretching band around 2500 cm⁻¹ after treatment with D₂O, confirming the presence of the hydroxyl group. researchgate.net

Key absorptions in the FTIR spectrum of sodium lauroyl isethionate include strong S=O stretches from the sulfonate group and a prominent C=O stretch from the ester linkage. amazonaws.com A comparison of crude and purified SLI spectra reveals that residual lauric acid in the crude sample produces an additional C=O acid stretch at approximately 1718 cm⁻¹. amazonaws.com

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 2916, 2849 | C-H | Symmetric/Asymmetric Stretch |

| 1730 | C=O | Ester Stretch |

| 1467 | C-H | Bend |

| 1175 | C-O | Stretch |

| 1054 | S=O | Symmetric Stretch |

| 722 | C-H | Rock |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from ground states to excited states. upi.edu The wavelengths and intensities of absorption provide information about the electronic structure of the molecule, particularly the presence of chromophores, which are functional groups containing π-electrons or non-bonding electrons. nih.govrsc.org

Analysis of sodium cocoyl isethionate dissolved in methanol (B129727) shows that the compound does not absorb light in the UVA or UVB range (210 to 500 nm). cir-safety.orgcir-safety.org This lack of significant absorption indicates the absence of extensive conjugated π-electron systems or chromophores that absorb in this region. The electronic transitions possible in its structure, such as σ → σ* and n → σ*, require higher energy than that provided by UV-Vis radiation. upi.edu This technique confirms that the core structure of isethionate esters lacks the electronic features that would lead to color or UV degradation, a relevant property for its use in personal care products.

Infrared Spectroscopy for Functional Group Identification

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating complex mixtures and quantifying the individual components. For sodium isethionate and its derivatives, ion and gas chromatography are particularly important.

Ion chromatography (IC) is the preferred method for the quantitative analysis of unreacted sodium isethionate in acyl isethionate surfactant products. scribd.comscribd.com This technique separates ions based on their interaction with an ion-exchange resin.

A single-column ion chromatography method with conductivity detection can effectively determine sodium isethionate content. tandfonline.comtandfonline.com A mobile phase consisting of aqueous phthalic acid and methanol at a pH of 2.5 allows for the clear separation of the isethionate ion from chloride and the larger alkyl isethionate ester surfactant molecules. tandfonline.comtandfonline.com For samples with high chloride content, suppressed ion chromatography may provide better results. scribd.comscribd.com It is important to avoid extended contact between the sample and the mobile phase, as this can cause hydrolysis of the ester, leading to artificially elevated isethionate ion levels. scribd.comscribd.comtandfonline.com The amount of unreacted sodium hydroxyethanesulfonate (sodium isethionate) is also a key parameter for determining reaction conversion during the manufacturing process of fatty acyl isethionates. google.com

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for determining the distribution of fatty acid chains in acyl isethionate derivatives like sodium cocoyl isethionate (SCI). whiterose.ac.ukwhiterose.ac.uk Since SCI is derived from coconut oil, it contains a mixture of different fatty acid chain lengths. amazonaws.com

The analysis involves a two-step process. First, the ester bond of the acyl isethionate is hydrolyzed to release the free fatty acids. Second, these fatty acids are derivatized to make them volatile for GC analysis. amazonaws.comwhiterose.ac.uk A common derivatization method is the conversion of the carboxylic acids into fatty acid methyl esters (FAMEs) by reacting them with methanol in the presence of an acid catalyst like sulfuric acid. amazonaws.com

The resulting FAMEs are then separated by the gas chromatograph based on their boiling points and chain lengths and subsequently identified and quantified by the mass spectrometer. amazonaws.comwhiterose.ac.uk This analysis is crucial for verifying the feedstock and ensuring the final product has the desired properties, as the fatty acid distribution directly impacts the performance of the surfactant. whiterose.ac.uk

| Fatty Acid (as Methyl Ester) | Chain Length | Composition (wt%) |

|---|---|---|

| Caprylic Acid | C8 | 7.75 |

| Capric Acid | C10 | 7.06 |

| Lauric Acid | C12 | 43.88 |

| Myristic Acid | C14 | 20.00 |

| Palmitic Acid | C16 | 10.38 |

| Stearic Acid | C18 | 10.94 |

Ion Chromatography for Isethionate and Related Ester Surfactants

Thermal and Thermomechanical Characterization

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning calorimetry (DSC), are used to study the thermal stability and phase behavior of sodium isethionate and its derivatives. acs.org These properties are critical for defining safe manufacturing and storage conditions.

Thermogravimetric analysis measures the change in a sample's mass as a function of temperature. whiterose.ac.uk TGA of sodium lauroyl isethionate (SLI) shows that its thermal degradation onset temperature is around 300°C in a nitrogen atmosphere. whiterose.ac.uk The degradation is significantly accelerated in the presence of air, with mass loss being 28 times higher in air than in nitrogen over 5 hours at 240°C. acs.org This highlights the need for manufacturing to occur under inert conditions to prevent degradation, which can harm the product's appearance and odor. acs.org TGA coupled with FTIR (TGA-FTIR) allows for the identification of evolved gases during decomposition. For SLI, these gases include water, carbon dioxide, carbon disulfide, sulfur dioxide, and various alkyl and carbonyl species. acs.orgacs.org

Differential scanning calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, revealing phase transitions like melting. whiterose.ac.uk DSC analysis of purified SLI (98% purity) shows a peak melting temperature of 225.2°C. whiterose.ac.uk In contrast, the crude SLI sample exhibits a lower and broader melting peak at 214.2°C, which is attributed to the presence of impurities like residual lauric acid and sodium isethionate. whiterose.ac.uk

| Sample | Analytical Technique | Property | Value |

|---|---|---|---|

| Purified SLI | DSC | Peak Melting Temperature | 225.2 °C |

| Crude SLI | DSC | Peak Melting Temperature | 214.2 °C |

| Purified SLI | TGA (N₂ atmosphere) | Degradation Onset | ~300 °C |

Thermogravimetric Analysis (TGA) for Decomposition Onset and Mass Loss Determination

Thermogravimetric analysis (TGA) is a fundamental technique used to determine the thermal stability and decomposition characteristics of sodium isethionate and its derivatives. acs.orgwhiterose.ac.uk This method involves monitoring the mass of a sample as it is heated at a controlled rate. whiterose.ac.uk The resulting data provides critical information on the onset temperature of decomposition and the extent of mass loss at different temperatures.

Research on purified sodium lauroyl isethionate (SLI) has shown a decomposition onset of 330°C. acs.orgwhiterose.ac.ukresearchgate.netwhiterose.ac.uk However, studies on the thermal degradation of SLI under different atmospheric conditions reveal the significant impact of the environment on its stability. For instance, the thermal degradation of SLI is reported to begin at 220°C. acs.org In an inert nitrogen (N₂) atmosphere, which simulates certain manufacturing conditions, the degradation is considerably lower than in an air environment. acs.orgwhiterose.ac.uk Specifically, the level of thermal degradation in air can be 28 times higher than in N₂ over a 5-hour period at 240°C. acs.orgwhiterose.ac.uk This highlights the necessity of manufacturing under inert conditions with maximum temperatures around 250°C to minimize degradation to less than 1 wt%. acs.orgwhiterose.ac.uk

The gases evolved during the degradation of sodium lauroyl isethionate have been identified using TGA coupled with Fourier-transform infrared spectroscopy (TGA-FTIR). acs.orgwhiterose.ac.uk These evolved gases include water, carbon dioxide, carbon disulfide, sulfur dioxide, as well as various alkyl and carbonyl species. acs.orgwhiterose.ac.uk This detailed analysis of gaseous byproducts is instrumental in optimizing manufacturing processes to reduce the evolution of potentially hazardous gases. acs.orgwhiterose.ac.uk

The complete oxidation of sodium, a component of sodium isethionate, can be categorized into three stages based on TGA curves: a surface oxidation stage (30–100 °C), a stable endothermic stage (100–280 °C), and a membrane rupture oxidation-combustion stage (280–350 °C). mdpi.com

Interactive Data Table: TGA Decomposition Data for Sodium Isethionate Derivatives

| Compound | Decomposition Onset Temperature (°C) | Atmosphere | Key Findings |

| Purified Sodium Lauroyl Isethionate (SLI) | 330 acs.orgwhiterose.ac.ukresearchgate.netwhiterose.ac.uk | Not Specified | High thermal stability of the purified form. |

| Sodium Lauroyl Isethionate (SLI) | 220 acs.org | Air vs. N₂ | Degradation is 28 times higher in air than in N₂ at 240°C over 5 hours. acs.orgwhiterose.ac.uk |

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

Differential Scanning Calorimetry (DSC) is a powerful thermo-analytical technique for investigating the phase transitions of materials, such as melting and crystallization. nih.govpda.org It works by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.gov

DSC analysis of crude and purified sodium lauroyl isethionate (SLI) reveals distinct melting behaviors. Crude SLI exhibits a peak melting temperature of 214.2°C, while purified SLI shows a higher peak melting temperature of 225.2°C. whiterose.ac.uk This difference is attributed to the presence of precursors like lauric acid and sodium isethionate in the crude sample, which can cause peak broadening. whiterose.ac.uk

The technique is also invaluable for studying the behavior of materials in solution. For example, DSC has been used to analyze frozen solutions of various substances to understand phase transitions upon freezing and thawing. pda.org In a 10% w/w sodium chloride solution, DSC can identify the melting of the sodium chloride/ice eutectic and the depressed melting of ice. tainstruments.com

DSC is frequently used in conjunction with TGA to provide a more complete thermal profile of a substance. acs.orgwhiterose.ac.uk While TGA measures mass loss, DSC detects thermal events like melting, crystallization, and glass transitions, which may not involve a change in mass. nih.govmdpi.com

Interactive Data Table: DSC Melting Point Data for Sodium Lauroyl Isethionate

| Sample | Peak Melting Temperature (°C) | Notes |

| Crude SLI | 214.2 whiterose.ac.uk | Presence of impurities and precursors broadens the melting peak. whiterose.ac.uk |

| Purified SLI | 225.2 whiterose.ac.uk | Sharper melting peak indicates higher purity. whiterose.ac.uk |

Solution Behavior and Interfacial Science Characterization

The performance of sodium isethionate derivatives as surfactants is fundamentally linked to their behavior in solution and at interfaces. A range of analytical techniques is employed to characterize these properties.

Critical Micelle Concentration (CMC) Determination and Micellization Behavior

The critical micelle concentration (CMC) is a key parameter for any surfactant, representing the concentration at which individual surfactant molecules (unimers) begin to aggregate into micelles. wikipedia.orgnih.gov This transition dramatically alters the properties of the solution, such as surface tension and conductivity. wikipedia.org

For purified sodium lauroyl isethionate (SLI), the CMC in water at 20°C has been determined to be 5.4 mM. acs.orgwhiterose.ac.ukresearchgate.net This value is noted to be lower than previously reported values for less pure SLI, indicating that purification enhances its performance. acs.orgresearchgate.net In the case of sodium cocoyl isethionate (SCI), a mixture of fatty acid esters, the CMC has been reported as 2.37×10⁻³ mol/L. researchgate.net

The determination of CMC can be achieved through various methods, including surface tension measurements, conductivity, and fluorescence spectroscopy. nih.govacs.org Conductivity measurements, for instance, show a distinct change in the slope of conductivity versus concentration at the CMC, as the mobility of the larger micelles is lower than that of the individual surfactant ions. orientjchem.org The presence of electrolytes, such as sodium chloride, can influence the CMC of anionic surfactants like sodium dodecyl sulfate (B86663) (SDS), a related surfactant. orientjchem.org

Surface Tension Measurements and Interfacial Adsorption Properties

Surface tension measurements are crucial for evaluating the effectiveness of a surfactant at reducing the surface tension of a liquid, typically water. acs.org Before the CMC is reached, the surface tension of a surfactant solution decreases significantly with increasing concentration as surfactant molecules adsorb at the air-water interface. wikipedia.org Once the CMC is reached and the interface is saturated with surfactant molecules, the surface tension plateaus. wikipedia.org

For purified sodium lauroyl isethionate (SLI) at 20°C, the plateau surface tension is 38 mN/m. acs.orgwhiterose.ac.ukresearchgate.net In comparison, a study on sodium cocoyl isethionate (SCI) reported a surface tension of 33.71 mN/m at its CMC. researchgate.net The surface tension of aqueous solutions of inorganic salts like sodium chloride generally increases with concentration. researchgate.netaaru.edu.jo

Different techniques, such as the du Noüy ring method and the Wilhelmy plate method, can be used for these measurements. aaru.edu.jo It is important to ensure the purity of the sample, as impurities can significantly affect surface tension readings. aaru.edu.jo

Interactive Data Table: CMC and Surface Tension Data for Sodium Isethionate Derivatives

| Compound | CMC | Temperature (°C) | Plateau Surface Tension (mN/m) |

| Purified Sodium Lauroyl Isethionate (SLI) | 5.4 mM acs.orgwhiterose.ac.ukresearchgate.net | 20 acs.orgwhiterose.ac.ukresearchgate.net | 38 acs.orgwhiterose.ac.ukresearchgate.net |

| Sodium Cocoyl Isethionate (SCI) | 2.37×10⁻³ mol/L researchgate.net | Not Specified | 33.71 researchgate.net |

Turbidimetric Solubility Analysis and Crystallization Behavior

Turbidimetric solubility analysis is a valuable technique for determining the solubility of a compound and for identifying its metastable zone width, which is crucial for controlling crystallization processes. acs.orgwhiterose.ac.uk This method involves monitoring the turbidity of a solution as it is heated and cooled to detect the temperatures of dissolution and crystallization. whiterose.ac.uk

A turbidimetric solubility analysis of purified sodium lauroyl isethionate (SLI) in methanol was performed to understand its crystallizability. acs.orgwhiterose.ac.ukresearchgate.netwhiterose.ac.uk This analysis is instrumental in developing scalable purification processes like recrystallization. whiterose.ac.uk By understanding the temperatures at which the material crystallizes (T_Cryst) and dissolves (T_Diss), the metastable zone width can be determined, which is the temperature range between these two points where the solution is supersaturated but crystallization has not yet occurred. whiterose.ac.uk

Dynamic Vapor Sorption for Hydration and Sorption Studies

Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the change in mass of a sample as it is exposed to varying levels of humidity at a constant temperature. mt.comnih.gov This is particularly important for understanding the hygroscopicity of a material, its hydration behavior, and its stability under different humidity conditions. azom.com

A DVS study on purified sodium lauroyl isethionate (SLI) demonstrated a reversible mass gain of 2.3% when the material was exposed to a sustained relative humidity of 87%. acs.orgwhiterose.ac.ukresearchgate.net This reversible sorption suggests the possible formation of a hemi-hydrated structure. whiterose.ac.uk The ability to study both sorption (uptake of moisture) and desorption (loss of moisture) provides insights into the material's interaction with water vapor and can reveal phenomena such as hysteresis, where the desorption curve does not retrace the sorption curve. mt.comnih.gov DVS is a powerful tool for characterizing the moisture sensitivity of pharmaceutical and personal care ingredients. azom.com

Role of Sodium Isethionate in Surfactant Systems and Formulation Science

Mechanisms of Anionic Surfactancy and Interfacial Activity

The surfactant action of acyl isethionates stems from their amphiphilic nature. The molecule contains a non-polar, hydrophobic tail (the fatty acid chain) and a polar, hydrophilic head (the isethionate group). cir-safety.org The isethionate head contains a sulfonate group (SO₃⁻), which imparts a negative charge in aqueous solutions, classifying it as an anionic surfactant. atamankimya.comatamanchemicals.com

This dual chemical nature drives the molecules to align at interfaces, such as the boundary between air and water or oil and water. At such interfaces, the hydrophobic tails orient themselves away from the polar water phase, while the hydrophilic isethionate heads remain in contact with the water. This molecular arrangement disrupts the cohesive energy at the surface of the water, thereby reducing the surface tension. atamankimya.comatamanchemicals.com By lowering the surface tension between water and oils, these surfactants facilitate the mixing and emulsification of substances that are typically immiscible. atamanchemicals.com This reduction in interfacial tension is the fundamental mechanism behind their function as detergents, emulsifiers, and foaming agents. learncanyon.com

Micellar Structures and Their Biogeochemical Implications

When the concentration of an isethionate surfactant in an aqueous solution surpasses a specific threshold, known as the Critical Micelle Concentration (CMC), the individual surfactant molecules (monomers) begin to self-assemble into organized aggregates called micelles. learncanyon.comresearchgate.net This process is a spontaneous thermodynamic response to minimize the energetically unfavorable contact between the hydrophobic tails and water molecules. wikipedia.org In a standard oil-in-water micelle, the surfactant molecules arrange themselves into a spherical structure where the hydrophobic tails form a lipophilic core, and the hydrophilic isethionate heads form an outer shell, or corona, that interfaces with the bulk aqueous phase. wikipedia.org The formation of these micelles is crucial for the surfactant's ability to solubilize and suspend oily substances in water. learncanyon.com

Research has focused on characterizing the size and shape of micelles formed by isethionate-based surfactants, particularly Sodium Cocoyl Isethionate (SCI), as these properties are directly linked to their performance and biological interaction.

Dynamic light scattering measurements have been used to determine the dimensions of these structures. Studies indicate that SCI tends to form relatively large, spherical micelles in aqueous solutions. researchgate.netresearchgate.net The size of these micelles is a distinguishing feature compared to other common anionic surfactants like sodium dodecyl sulfate (B86663) (SDS). researchgate.net

| Structure | Average Radius (Å) | Source |

|---|---|---|

| Sodium Cocoyl Isethionate (SCI) Micelle | 33.5 ± 1 | cir-safety.orgresearchgate.net |

| Stratum Corneum Aqueous Pore | 29 ± 5 | cir-safety.orgresearchgate.net |

The size of surfactant micelles has profound implications for their interaction with biological barriers like the skin. In vitro studies have demonstrated that the large micelles formed by Sodium Cocoyl Isethionate (SCI) are sterically hindered from entering the skin. researchgate.net The average radius of an SCI micelle (33.5 Å) is greater than the average radius of the aqueous pores in the stratum corneum (29 Å). cir-safety.orgresearchgate.net

This size disparity means that the micelles themselves cannot penetrate the skin barrier and, therefore, cannot contribute to skin barrier disruption. cir-safety.orgresearchgate.net The transport of the surfactant into the skin is thus governed by the passive diffusion of individual surfactant monomers rather than the larger micellar aggregates. researchgate.net This mechanism is believed to be a primary reason for the well-documented mildness of SCI compared to surfactants that form smaller, more penetrating micelles. learncanyon.comresearchgate.net

Furthermore, at a more fundamental level, components like sodium isethionate can influence interfacial transport by affecting the solid-liquid interfacial energy, which in turn impacts crystallization and nucleation kinetics in solution. researchgate.net

Micelle Size and Morphological Studies

Physicochemical Compatibility and Synergistic Effects in Multi-Component Surfactant Systems

Isethionate-based surfactants exhibit excellent compatibility with a wide array of other cosmetic ingredients. They can be formulated in combination with anionic, non-ionic, and amphoteric surfactants, allowing for the creation of sophisticated cleansing systems with optimized properties. ulprospector.comechemi.comatamanchemicals.com This versatility enables formulators to tailor the performance, mildness, and sensory feel of the final product. atamankimya.com

Synergistic effects are often observed in these multi-component systems:

Enhanced Mildness and Performance: Combinations of O-acyl isethionates (like SCI) with N-acyl amino acid surfactants, such as sodium cocoyl glycinate, have been shown to produce a synergistic effect, resulting in cleansing systems with superior mildness and excellent conditioning properties. google.com

Improved Cleansing Power: When combined with other anionic surfactants like sodium lauryl sulfate (SLS), sodium cocoyl isethionate can produce a synergistic boost in cleansing power. echemi.comatamanchemicals.com It can also help create a more homogenous mixture without phase separation. echemi.com

Formulation Stability: Sodium cocoyl isethionate is compatible with natural thickeners like xanthan gum and guar (B607891) gum, allowing for the production of stable, viscous formulations without phase separation. atamanchemicals.com

Environmental Fate and Ecotoxicological Implications

Biodegradation Pathways and Kinetics

Sodium isethionate is readily biodegradable under aerobic conditions. epa.govepa.gov The primary degradation pathway involves the oxidation of isethionate to sulfoacetaldehyde, which is then cleaved to form sulfite (B76179) and acetyl-phosphate. nih.gov

Multiple studies have confirmed the aerobic biodegradation of sodium isethionate. epa.govepa.gov In a study following OECD Guideline 301A, sodium isethionate (95.3% purity) achieved 98-101% dissolved organic carbon (DOC) elimination within 10 days. epa.govepa.gov Another study using the Modified Sturm Test (OECD Guideline 301B) showed an average of 71% biodegradation after 28 days for a 57% aqueous solution of sodium isethionate. epa.govepa.gov The positive control, sodium benzoate, showed 74% degradation, confirming the viability of the activated sludge inoculum. epa.govepa.gov Additional studies reported in the 2004 IUCLID data set, conducted according to OECD Guideline 302B (Modified Zahn-Wellens Test), showed biodegradation rates of >90% after 22 days, 63% after 15 days, and 82% after 15 days. epa.govepa.gov

For sodium cocoyl isethionate (SCI), a related compound, a Modified OECD Screening Test demonstrated 99.6% primary biodegradation in 14 days. epa.gov In another study using the Modified Sturm test, SCI reached approximately 78% biodegradation after 28 days. epa.gov

Table 1: Aerobic Biodegradation Studies of Sodium Isethionate and Related Compounds This table is interactive. Click on the headers to sort the data.

| Compound | Test Guideline | Duration (days) | Biodegradation (%) | Reference |

|---|---|---|---|---|

| Sodium Isethionate | OECD 301A | 10 | 98-101 (DOC elimination) | epa.govepa.gov |

| Sodium Isethionate | OECD 301B (Modified Sturm Test) | 28 | 71 (average) | epa.govepa.gov |

| Sodium Isethionate | OECD 302B (Modified Zahn-Wellens Test) | 22 | >90 | epa.govepa.gov |

| Sodium Isethionate | OECD 302B (Modified Zahn-Wellens Test) | 15 | 63 | epa.govepa.gov |

| Sodium Isethionate | OECD 302B (Modified Zahn-Wellens Test) | 15 | 82 | epa.govepa.gov |

| Sodium Cocoyl Isethionate | Modified OECD Screening Test | 14 | 99.6 (primary) | epa.gov |

| Sodium Cocoyl Isethionate | Modified Sturm Test | 28 | ~78 | epa.gov |

Several factors can influence the rate of biodegradation of surfactants like sodium isethionate. mdpi.com These include the presence of a sufficient number of capable microorganisms, as well as environmental conditions such as temperature, pH, and nutrient availability. mdpi.com The bioavailability of the substrate is also a critical factor. mdpi.com For instance, the degradation of anionic surfactants can be accelerated in the presence of sediments and is influenced by temperature and light. researchgate.net The molecular structure, such as the length of alkyl chains in related compounds, can also affect the rate of metabolism. europa.eu

Ultimate biodegradation refers to the complete mineralization of a compound to carbon dioxide, water, and mineral salts, while primary biodegradation is the initial transformation of the parent compound. nih.govmiljodirektoratet.no The studies utilizing methods like the Modified Sturm Test (OECD 301B), which measures CO2 evolution, provide evidence for the ultimate biodegradation of sodium isethionate. epa.govepa.govmechanica.lt The high percentages of DOC removal in tests like the OECD 301A also indicate a high degree of ultimate biodegradation. epa.govepa.gov Primary biodegradation of the related compound, sodium cocoyl isethionate, has been shown to be very rapid. epa.gov

Factors Influencing Biodegradability (e.g., Molecular Structure, Environmental Conditions)

Environmental Distribution and Transformation Processes

In the atmosphere, photodegradation is predicted to be a significant breakdown mechanism for sodium isethionate. epa.govepa.gov Model estimations suggest a hydroxyl radical reaction half-life of approximately 24 hours. epa.govepa.gov While specific studies on the photodegradation of sodium isethionate in aquatic environments are limited, the photodegradation of chemicals in water is generally influenced by factors such as water depth, the presence of dissolved organic matter, and the intensity of sunlight. rsc.orgresearchgate.net

Sodium isethionate has a very low potential for bioconcentration and bioaccumulation in aquatic organisms. epa.govepa.gov This is supported by its high water solubility and a low estimated log Kow. epa.govepa.gov The calculated bioconcentration factor (BCF) for sodium isethionate is 3.162 (log BCF = 0.500), which indicates that it is not likely to bioaccumulate in the tissues of organisms. epa.govepa.gov The low potential for bioaccumulation means that chronic aquatic toxicity is not expected. epa.govepa.gov For the related compound, sodium cocoyl isethionate, the calculated BCF was 70.79 (log BCF = 1.850), also indicating a low potential for bioaccumulation. epa.gov

Bioconcentration and Bioaccumulation Potential in Aquatic Organisms

Aquatic Ecotoxicity Research Methodologies

The aquatic toxicity of sodium isethionate has been evaluated through standardized tests on various model organisms representing different trophic levels. These studies are essential for determining the concentrations at which a substance may cause harm to aquatic life.

Well-documented Good Laboratory Practice (GLP) studies have been conducted to assess the acute aquatic toxicity of sodium isethionate to the zebra fish (Brachydanio rerio). epa.govepa.gov In one key study performed according to OECD Guideline 203, zebra fish were exposed to static concentrations of sodium isethionate (95.3% purity) up to 10,000 mg/L for 96 hours. epa.govepa.gov Throughout the exposure period, no mortality or any other adverse effects were observed at any of the tested concentrations. epa.govepa.gov This resulted in a 96-hour LC50 (the concentration lethal to 50% of the test organisms) of greater than 10,000 mg/L. epa.govepa.gov A second study, also following OECD Guideline 203, exposed zebra fish to a limit test concentration of 100 mg/L, and similarly, no mortality was observed during the 96-hour test. epa.govepa.gov

Data on the related compound, sodium cocoyl isethionate (SCI), provides further context on the ecotoxicity of isethionate-based surfactants. Studies on SCI have shown it to be slightly toxic to aquatic organisms. epa.gov For the aquatic invertebrate Daphnia magna, a 48-hour study found the EC50 (the concentration causing an effect in 50% of the organisms) to be greater than 32 mg/L. epa.gov For fish, studies on rainbow trout exposed to SCI resulted in a 96-hour LC50 greater than 100 mg/L (nominal). epa.gov These data consistently demonstrate that sodium isethionate itself is not toxic to aquatic organisms. epa.gov

Table 2: Summary of Acute Aquatic Toxicity Studies for Sodium Isethionate

| Test Organism | Species | Test Type | Guideline | Duration | Endpoint | Result (mg/L) |

|---|---|---|---|---|---|---|

| Fish | Brachydanio rerio (Zebra fish) | Acute, Static | OECD 203 | 96 hours | LC50 | > 10,000 |

| Fish | Brachydanio rerio (Zebra fish) | Acute, Static | OECD 203 | 96 hours | LC50 | > 100 |

Data sourced from the EPA HPV Chemical Challenge Program Assessment Plan. epa.govepa.gov

Environmental risk assessments for chemicals, including surfactants like sodium isethionate, are conducted under established regulatory frameworks such as the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) in Europe. finicecleaning.comeuropa.eu A central principle of these frameworks is the comparison of the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). ecetoc.org The resulting ratio (PEC/PNEC), known as the Risk Characterisation Ratio (RCR), should be less than 1.0 to conclude that the chemical is unlikely to pose a risk to the environment. ecetoc.org

For surfactants, which are typically high-volume chemicals released down the drain, the risk assessment process considers their entire life cycle, from manufacture to disposal into sewage systems and potential release into surface waters. tojqi.net Key data inputs for this assessment include physical-chemical properties, environmental fate data (like biodegradability and bioaccumulation potential), and ecotoxicity data across different trophic levels (algae, invertebrates, and fish). heraproject.com

Given that surfactants can be complex mixtures or substances that are difficult to test, risk assessment frameworks often employ a weight-of-evidence approach, considering all available data. europa.eu For sodium isethionate, the available data show it is readily biodegradable and has very low potential for bioaccumulation and low aquatic toxicity. epa.govepa.gov This favorable profile suggests a low environmental risk, as the PNEC would be high and the PEC, after wastewater treatment, would be low. The assessment under the EPA's HPV program concluded that, based on the available data and lack of apparent toxicity, sodium isethionate is of low concern. epa.govepa.gov

Acute and Chronic Aquatic Toxicity Studies on Model Organisms (e.g., Fish, Aquatic Invertebrates, Algae)

High Production Volume (HPV) Chemical Assessment Programs

Sodium isethionate has been evaluated under the U.S. Environmental Protection Agency's (EPA) High Production Volume (HPV) Chemical Challenge Program. atamanchemicals.comatamanchemicals.comwikipedia.org This voluntary initiative was designed for the chemical industry to provide basic hazard data for chemicals produced or imported into the U.S. in quantities greater than one million pounds per year. epa.govepa.gov The data requirements are based on the Screening Information Data Set (SIDS) established by the Organisation for Economic Co-operation and Development (OECD), which provides a foundation for an initial assessment of a chemical's physical-chemical properties, environmental fate, and potential effects on human health and the environment. epa.govepa.gov

The Sodium Ethyl Sulfonates Coalition sponsored sodium isethionate for this program. epa.govepa.gov The submitted assessment plan and robust summary of existing data demonstrated that sodium isethionate has low potential for environmental risk. epa.govepa.gov Key findings highlighted in the HPV assessment include:

Ready Biodegradability: Studies showed sodium isethionate is readily biodegradable, with one study reporting an average of 71% biodegradation after 28 days. epa.govepa.gov

Low Bioaccumulation Potential: As detailed in section 5.2.2.1, modeling predicted a very low BCF value of 3.162. epa.govepa.gov

Low Aquatic Toxicity: Acute toxicity studies on fish showed no adverse effects at very high concentrations (LC50 > 10,000 mg/L). epa.govepa.gov

Based on this comprehensive dataset, the HPV assessment concluded that sodium isethionate is of low concern and that no further testing was necessary for the evaluated endpoints. epa.govepa.gov

Applications in Specialized Chemical Formulations and Materials Science

Scientific Principles in Synthetic Detergent Bar Formulation

Sodium isethionate is a key ingredient in the formulation of synthetic detergent (syndet) bars, which are milder alternatives to traditional soap bars. atamankimya.comatamanchemicals.com The primary surfactant derived from it for this purpose is sodium cocoyl isethionate. atamankimya.commdedge.com The effectiveness of sodium isethionate and its derivatives in these formulations stems from several scientific principles:

Mild Surfactancy : Derivatives of sodium isethionate, like sodium cocoyl isethionate, are known for their gentle cleansing properties, making them suitable for sensitive skin. atamankimya.comchemicalbook.comgutenmoin.co Unlike harsher surfactants, they cleanse without stripping the skin's natural moisture barrier. gutenmoin.co

Excellent Foaming Properties : Sodium isethionate and its esters exhibit high foaming ability, producing a stable, rich, and creamy lather. atamanchemicals.comnewdirectionsaromatics.com This quality is desirable in cleansing products for a luxurious user experience. chemicalbook.comgutenmoin.co

Hard Water Stability : These surfactants are effective in both hard and soft water, which is a significant advantage over traditional soaps that can form scum in hard water. newdirectionsaromatics.comatamankimya.comuniproma.com

pH Considerations : Syndet bars formulated with sodium isethionate derivatives can be closer to the natural pH of the skin, contributing to their mildness. qianyibiotech.com

The formulation of syndet bars involves combining sodium cocoyl isethionate with other ingredients like fatty acids, esters, and waxes to create a product that cleanses effectively while retaining skin moisture. mdedge.com

Intermediate in Complex Organic Syntheses

Sodium isethionate serves as a crucial intermediate in the synthesis of various organic compounds. precedefinechem.comunilongmaterial.com Its chemical structure, featuring both a hydroxyl and a sulfonate group, allows for a range of chemical modifications. atamankimya.com It is a key raw material in the production of the Igepon type of surfactants, which are ethanesulfonated detergent bars. atamankimya.com

The synthesis of taurine, an amino acid with various physiological roles, can be achieved using sodium isethionate as a starting material. precedefinechem.com Furthermore, it is used to produce a class of mild anionic surfactants known as isethionates (acyloxyethanesulfonates) through esterification with fatty acids. atamanchemicals.comgoogleapis.com For instance, the reaction of sodium isethionate with fatty acids, such as those derived from coconut oil, yields sodium cocoyl isethionate. atamankimya.comatamanchemicals.com

A general representation of the synthesis of fatty acid esters of sodium isethionate is as follows: Sodium Isethionate + Fatty Acids → Fatty Acid Esters of Sodium Isethionate googleapis.com

This reaction is typically carried out at high temperatures, and various catalysts can be employed to improve the reaction rate and yield. googleapis.compatsnap.com

Synthesis of Pharmaceutically Relevant Compounds

Sodium isethionate is utilized as an intermediate in the creation of compounds with pharmaceutical relevance. unilongmaterial.comzhishangchemical.com Its good solubility and stability make it a valuable component in the pharmaceutical industry. unilongmaterial.com It can be used as a surfactant, emulsifier, and thickener in the preparation of oral liquids, ointments, and injections. unilongmaterial.com

Additionally, isethionic acid, the parent acid of sodium isethionate, is used as a counter-ion in some pharmaceutical formulations, such as the antimicrobial agents hexamidine (B1206778) and pentamidine. wikipedia.org While direct synthesis of a broad range of specific, named pharmaceutical compounds from sodium isethionate is not extensively detailed in the provided results, its role as a precursor to surfactants and its application in drug delivery formulations highlight its importance in this field. unilongmaterial.compmarketresearch.com For example, its derivatives are used in medicated creams and ointments to enhance drug delivery. pmarketresearch.com

Advanced Material Science Applications

Antistatic Agent Mechanisms

Sodium isethionate and its derivatives, such as sodium lauroyl isethionate, function as antistatic agents, particularly in hair care products. atamankimya.comcosmileeurope.eu Static electricity arises from an imbalance of electrical charges on a material's surface, often caused by friction. typology.com In hair, this leads to flyaways and unruliness. typology.com

Antistatic agents work by neutralizing the electrical charges on the hair surface. typology.com The mechanism of action for many antistatic agents, including surfactants like sodium isethionate derivatives, involves their hygroscopic nature. europlas.com.vn They attract moisture from the air to the surface of the material. europlas.com.vn This moisture forms a conductive layer, which allows the static charge to dissipate more readily. europlas.com.vnkao.com

Surfactants, being surface-active, can migrate to the surface of a material, where their hydrophilic (water-attracting) portion can interact with atmospheric moisture to create this conductive film. europlas.com.vnkao.com In the context of hair care, this helps to reduce the buildup of static electricity, making the hair more manageable. atamankimya.comtypology.com

Emulsification and Stabilization in Disperse Systems

Sodium isethionate and its derivatives are effective emulsifiers and stabilizers in disperse systems, which are mixtures of immiscible liquids like oil and water. atamanchemicals.comqianyibiotech.com This property is fundamental to the formulation of many cosmetic and personal care products, such as lotions and creams. atamankimya.comqianyibiotech.com

The emulsifying action of these surfactants is due to their amphiphilic molecular structure. They possess both a hydrophilic (water-loving) head and a hydrophobic (oil-loving) tail. This allows them to position themselves at the oil-water interface, reducing the interfacial tension and enabling the formation of a stable emulsion. gutenmoin.conaturalpoland.com In essence, they help to keep the oil and water phases mixed. atamankimya.com

Sodium cocoyl isethionate, for example, can form stable emulsions with a variety of other surfactants and is compatible with both anionic and non-ionic systems. atamanchemicals.comechemi.com This versatility allows formulators to create products with specific textures and stabilities. naturalpoland.com The self-emulsifying ability of some derivatives can also reduce the need for secondary surfactants in a formulation. atamanchemicals.com

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing high-purity sodium isethionate derivatives, and how can impurities be minimized?

- Sodium lauroyl isethionate (SLI) synthesis involves recrystallization in methanol to achieve 98% purity, as demonstrated by turbidimetric solubility analysis and thermogravimetric decomposition studies . Impurities like sodium chloride or residual fatty acids can arise during synthesis; these are quantified via dynamic vapor sorption and controlled through iterative recrystallization steps .

Q. What analytical techniques are suitable for quantifying sodium isethionate in complex matrices?

- Ion chromatography with conductivity detection using a phthalic acid-methanol mobile phase (pH 2.5) effectively separates isethionate from chloride and ester surfactants . This method is critical for analyzing commercial samples or biological extracts where interference from sulfonates or salts is common .

Q. How do physicochemical properties (e.g., critical micellar concentration, thermal stability) inform experimental design for sodium isethionate-based systems?

- Surface tension measurements at 20°C reveal a CMC of 5.4 mM for purified SLI, with decomposition onset at 330°C via thermogravimetric analysis . These parameters guide surfactant concentration ranges in colloidal studies and stability assessments under thermal stress .

Advanced Research Questions

Q. What genetic and enzymatic pathways govern microbial dissimilation of isethionate, and how can these be experimentally validated?

- In Chromohalobacter salexigens, an eight-gene cluster (e.g., Csal_0153–Csal_0161) encodes taurine-to-isethionate conversion via ABC transporters, aminotransferases, and NADPH-dependent sulfoacetaldehyde reductase . Reverse transcription PCR (RT-PCR) confirms inducible transcription of transporter genes (tauAB₁B₂C) and reductase (isfD) . Similar clusters in Cupriavidus necator involve membrane-bound isethionate dehydrogenase (iseJ) and transporter (iseU), validated via growth assays and enzyme activity measurements .

Q. How do enzymatic oxidation mechanisms of isethionate differ across bacterial species, and what inhibitors affect these pathways?

- Isethionate dehydrogenase in C. salexigens requires FAD and is inhibited by thiol reagents (e.g., N-ethylmaleimide) and carbonyl-blocking agents . In contrast, C. necator’s IseJ operates via a distinct redox mechanism, necessitating comparative kinetic assays with purified enzymes .

Q. What experimental strategies resolve contradictions in reported physicochemical data (e.g., CMC values) for sodium isethionate derivatives?

- Discrepancies in CMC values (e.g., 5.4 mM vs. higher literature values) may arise from purity differences. Repeat recrystallization and surface tension measurements under controlled humidity (e.g., dynamic vapor sorption at 87% RH) ensure data reproducibility .

Q. How can gene cluster homology modeling predict isethionate metabolism in understudied bacterial taxa?

- Comparative genomics identifies conserved operons (e.g., tauR-isfD-iseU) in marine gammaproteobacteria. Transcriptional profiling (RNA-seq) and heterologous expression in model organisms (e.g., E. coli) validate predicted pathways .

Methodological Guidance

Designing experiments to assess isethionate’s role in sulfonate cycling:

- Use stable isotope probing (¹³C-taurine) to track isethionate formation in microbial consortia. Couple this with mass spectrometry to identify intermediates like sulfoacetaldehyde .

Addressing analytical challenges in detecting isethionate degradation products:

- Employ LC-MS/MS with negative-ion mode for sulfoacetaldehyde and sulfite detection, as these compounds are labile and require rapid quenching (e.g., flash-freezing) during extraction .

Optimizing gene expression studies for isethionate-related enzymes:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。